加兰他敏氢溴酸盐

描述

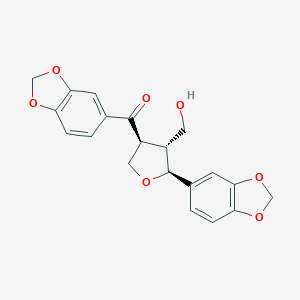

Galantamine hydrobromide is a tertiary alkaloid used in the treatment of mild to moderate Alzheimer's disease (AD). It functions as a reversible competitive inhibitor of acetylcholinesterase (AChE) and as an allosteric modulator of nicotinic acetylcholine receptors, which enhances the action of acetylcholine and may improve neurocognitive function in AD patients . Additionally, galantamine hydrobromide has been studied for its potential use in other conditions such as chronic fatigue syndrome (CFS), although no significant benefits were observed in a randomized controlled trial .

Synthesis Analysis

Galantamine hydrobromide can be synthesized from natural sources such as the bulbs and flowers of Narcissus and other genera of the Amaryllidaceae family or through synthetic means . A study on the preparation of galantamine hydrobromide from the leaves of Ungerniya Victoris involved aqueous alcohol extraction followed by purification steps, including acid-base extraction and recrystallization, to yield a high-purity product .

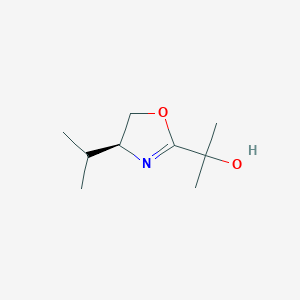

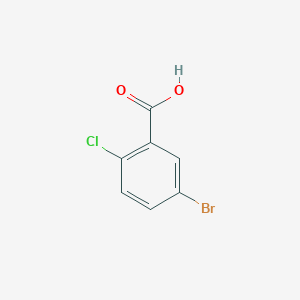

Molecular Structure Analysis

The molecular structure of galantamine hydrobromide has been explored through NMR study and DFT calculations. Novel galantamine derivatives were synthesized for use in asymmetric catalysis, and their conformational behavior in solution was analyzed. The ligands derived from galantamine showed conformational flexibility, which was studied using a combination of experimental NMR methods and theoretical DFT calculations .

Chemical Reactions Analysis

Galantamine hydrobromide undergoes oxidative degradation when exposed to oxidative stress, such as hydrogen peroxide. This degradation can lead to the formation of various products, including galantamine N-oxide and other unidentified compounds. The principal oxidative degradation product was characterized using LC-ESI-MS^n and 2D-NMR, highlighting the susceptibility of galantamine hydrobromide to oxidative reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of galantamine hydrobromide include its ability to act as a scavenger of reactive oxygen species (ROS), which suggests that it has antioxidant properties. This activity may contribute to its therapeutic effects in patients with brain degeneration . Additionally, the development of solid-lipid nanoparticulate formulations of galantamine hydrobromide aims to enhance its brain delivery, with in vitro and in vivo evaluations demonstrating improved bioavailability and significant memory restoration capabilities in cognitive deficit rats .

科学研究应用

阿尔茨海默病治疗

加兰他敏氢溴酸盐是治疗轻度至中度阿尔茨海默病的首选临床药物 . 它通过抑制乙酰胆碱酯酶起作用,乙酰胆碱酯酶是一种分解乙酰胆碱的酶,乙酰胆碱是大脑中的神经递质。 通过抑制这种酶,加兰他敏氢溴酸盐可以提高乙酰胆碱的浓度,从而有助于改善阿尔茨海默病患者的认知功能 .

生物技术干预

加兰他敏氢溴酸盐在石蒜属植物中产生,石蒜属植物是石蒜科的一员。 研究人员正在研究微繁技术,以优化体外植物化学物质,以保存、广泛繁殖和从石蒜属植物中生产所需的次生代谢产物 .

传统药物

石蒜属植物,它们产生加兰他敏氢溴酸盐,已被用作传统药物来治疗疾病和疾病已有数千年 .

镇痛特性

抗肿瘤特性

加兰他敏氢溴酸盐具有抗肿瘤作用,表明其在癌症治疗中的潜在应用 .

抗病毒特性

加兰他敏氢溴酸盐也具有抗病毒作用,表明其在治疗病毒感染中的潜在应用 .

热分解分析

加兰他敏氢溴酸盐的热分解行为和机理对于其质量控制、制剂过程、热稳定性评估和生产中的有效期至关重要 .

储存期限估计

作用机制

Target of Action

Galanthamine hydrobromide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor .

Mode of Action

Galanthamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathway of galanthamine involves the acetylcholine neurotransmission pathway . By blocking the breakdown of acetylcholine, galanthamine enhances cholinergic neuron function and signaling . This action is hypothesized to decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Pharmacokinetics

Galanthamine has an elimination half-life of 40–50 minutes , a volume of distribution over 2 liters/kg , a plasma clearance of about 2 liters/h · kg , and an oral bioavailability of about 65% . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours .

Result of Action

The molecular and cellular effects of galanthamine’s action involve the enhancement of cholinergic neuron function and signaling . This results in increased acetylcholine neurotransmission, which can improve learning and short-term memory in animal models .

Action Environment

Environmental factors can influence the action of galanthamine hydrobromide. For instance, water deficiency has been shown to affect the production of galanthamine in certain plant species . Additionally, the compound’s action can be influenced by the patient’s health status and other individual factors .

安全和危害

属性

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-XPSHAMGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1953-04-4, 193146-85-9 | |

| Record name | Galantamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)